molecular formula C19H29N3O9S B15205575 2-(Biotinylamido)ethyl alpha-D-mannopyranoside

2-(Biotinylamido)ethyl alpha-D-mannopyranoside

Cat. No.: B15205575
M. Wt: 475.5 g/mol
InChI Key: UOSMTVCHCGDYEY-GJGAYWNVSA-N
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Description

2-(Biotinylamido)ethyl alpha-D-mannopyranoside is a biochemical compound with a molecular formula of C18H31N3O8S and a molecular weight of 449.52 g/mol . This compound is a derivative of mannose and biotin, combining the properties of both molecules. It is commonly used in biochemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside typically involves the reaction of biotin with an amine derivative of mannoseThis intermediate is then reacted with biotin under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Biotinylamido)ethyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amine derivatives, and substitution reactions may yield various substituted products .

Scientific Research Applications

2-(Biotinylamido)ethyl alpha-D-mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside involves its interaction with specific molecular targets. The biotin moiety allows the compound to bind to avidin or streptavidin, which are commonly used in biochemical assays. The mannose moiety interacts with carbohydrate-binding proteins, facilitating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Biotinylamido)ethyl alpha-D-glucopyranoside
  • 2-(Biotinylamido)ethyl alpha-D-galactopyranoside
  • 2-(Biotinylamido)ethyl alpha-D-xylopyranoside

Uniqueness

2-(Biotinylamido)ethyl alpha-D-mannopyranoside is unique due to its specific combination of biotin and mannose. This combination allows it to participate in both biotin-avidin interactions and carbohydrate-protein interactions, making it a versatile tool in biochemical research .

Properties

Molecular Formula

C19H29N3O9S

Molecular Weight

475.5 g/mol

IUPAC Name

(3aS,4S,6aR)-9'-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-3-yl]spiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,3'-azecane]-2,2',8'-trione

InChI

InChI=1S/C19H29N3O9S/c23-6-11-12(25)14(26)19(30,16(28)31-11)8-5-20-15(27)18(4-2-1-3-10(8)24)13-9(7-32-18)21-17(29)22-13/h8-9,11-14,16,23,25-26,28,30H,1-7H2,(H,20,27)(H2,21,22,29)/t8?,9-,11+,12+,13-,14-,16-,18-,19-/m0/s1

InChI Key

UOSMTVCHCGDYEY-GJGAYWNVSA-N

Isomeric SMILES

C1CC[C@]2([C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)[C@@]4([C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)O

Canonical SMILES

C1CCC2(C3C(CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)C4(C(C(C(OC4O)CO)O)O)O

Origin of Product

United States

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